molecular formula C17H20BNO3 B566894 Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone CAS No. 1256360-12-9

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone

Cat. No.: B566894
CAS No.: 1256360-12-9
M. Wt: 297.161
InChI Key: ODVABAFGSMXFEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a phenyl group, a pyrrole group, and a boronic ester group . These types of compounds are often used in organic synthesis and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For example, boric acid ester intermediates with benzene rings can be obtained by a three-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Scientific Research Applications

Synthesis and Structural Analysis

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone belongs to a class of compounds that serve as boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions. Their structures have been confirmed using various spectroscopic methods (FTIR, NMR, and mass spectrometry) and X-ray diffraction. The molecular structures are optimized using density functional theory (DFT), showing consistency with crystal structures determined by single crystal X-ray diffraction. Further investigation through DFT reveals the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of these compounds (Huang et al., 2021).

Applications in Materials Science

The study and development of boron-containing compounds, such as this compound, have significant implications in materials science. For instance, boronated phosphonium salts containing arylboronic acid have been synthesized for their potential applications in in vitro cytotoxicity and cellular uptake, indicating their relevance in biomedical research and materials science (Morrison et al., 2010). Moreover, conjugated polymers containing boron units have been explored for their deeply colored and luminescent properties, applicable in the development of novel materials for optoelectronic devices (Welterlich et al., 2012).

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, such as this compound, are generally used in the suzuki–miyaura reaction, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic ester acts as a nucleophile, attacking the electrophilic carbon in the organic halide in the presence of a base and a palladium catalyst.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound may participate, is a key biochemical pathway in synthetic chemistry. The reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds. The downstream effects of this reaction can lead to the creation of complex organic molecules used in pharmaceuticals, agrochemicals, and high-tech materials .

Result of Action

The result of the compound’s action in a Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of biaryl compounds, which are found in a variety of pharmaceuticals and organic materials .

Action Environment

The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or impurities. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base, and the reaction is often performed in an aqueous solution .

Properties

IUPAC Name

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-11-19(12-14)15(20)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVABAFGSMXFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682332
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-12-9
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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